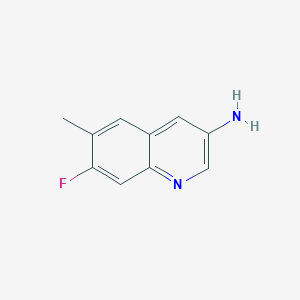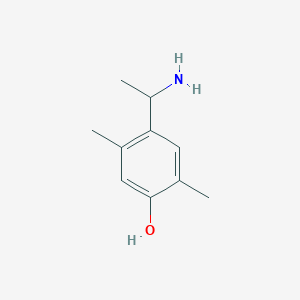
4-(1-Aminoethyl)-2,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2,5-dimethylphenol is an organic compound with a phenolic structure It features a phenol ring substituted with an aminoethyl group at the para position and two methyl groups at the ortho and meta positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,5-dimethylphenol typically involves the alkylation of 2,5-dimethylphenol with an appropriate aminoethylating agent. One common method is the reaction of 2,5-dimethylphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
4-(1-Aminoethyl)-2,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2,5-dimethylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
2,5-Dimethylphenol: Lacks the aminoethyl group, making it less versatile in certain synthetic applications.
4-(1-Aminoethyl)-3-methylphenol: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
4-(1-Aminoethyl)-2,5-dimethylphenol is unique due to the presence of both the aminoethyl and dimethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-10(12)7(2)4-9(6)8(3)11/h4-5,8,12H,11H2,1-3H3 |
InChI Key |
OVWWAINKDCNMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13263772.png)

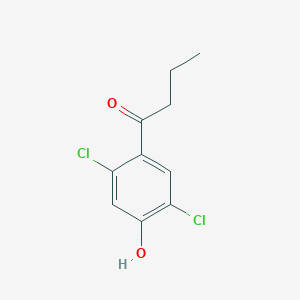
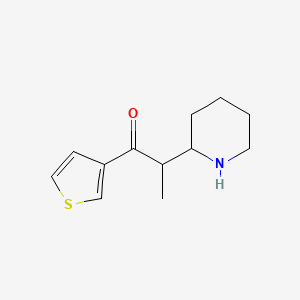
![1-[(1-Cyclopropylethyl)amino]-2-methylpropan-2-ol](/img/structure/B13263804.png)
![Bicyclo[2.2.2]octane-2-thiol](/img/structure/B13263807.png)
![1-[(3-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13263813.png)
![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13263817.png)
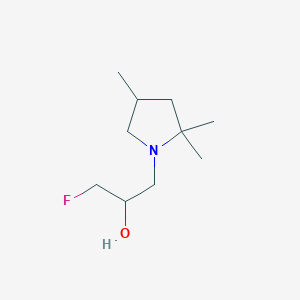
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13263830.png)
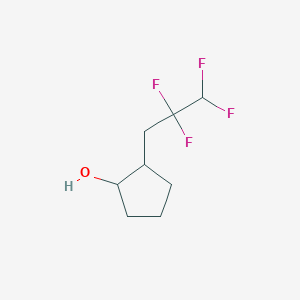
![1-(Chloromethyl)-8-oxaspiro[4.5]decane](/img/structure/B13263859.png)
![(2-Methylpentan-3-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13263861.png)
